![molecular formula C8H12N2S B1470848 (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amin CAS No. 1428233-78-6](/img/structure/B1470848.png)

(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amin

Übersicht

Beschreibung

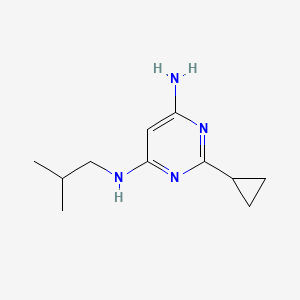

“(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine” is a compound that is part of a class of heterocyclic compounds known as thienopyridines . It has the empirical formula C7H10ClNS and a molecular weight of 175.68 . This compound is used in the synthesis of various pharmaceuticals .

Synthesis Analysis

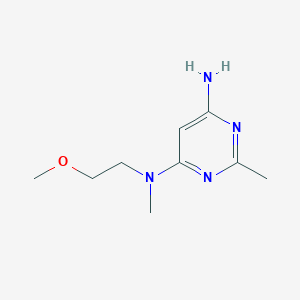

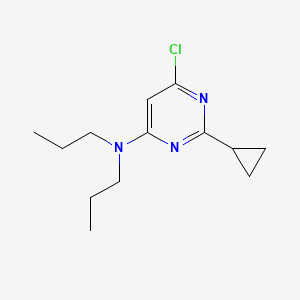

The synthesis of this compound has been described in various patents and scientific literature . One method involves the introduction of an allyl group in the 3-position of a 4-oxopiperidine-3-carboxylic acid ester, followed by ozonization, reduction to the corresponding aldehyde, and ring closure with H2S/HCl in the presence of a metal halide .Molecular Structure Analysis

The molecular structure of this compound includes a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-) fused to a five-membered heterocyclic ring thiophene .Physical and Chemical Properties Analysis

This compound has a molecular weight of 175.68 and its molecular formula is C7H10ClNS . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Antiproliferative Mittel für die Krebstherapie

Diese Verbindung wurde für die Entwicklung und Synthese neuer antiproliferativer Mittel verwendet. Diese Mittel werden auf ihre Wirksamkeit gegen eine Vielzahl von Krebszelllinien untersucht. Das Vorhandensein des Tetrahydrothieno[3,2-c]pyridin-Moleküls wurde mit der Hemmung der Tubulin-Polymerisation in Verbindung gebracht, was ein vielversprechender Mechanismus zur Störung des Wachstums von Krebszellen und Induktion von Apoptose ist .

Antithrombotische und Thrombozytenaggregationshemmende Medikamente

Derivate des Tetrahydrothieno[3,2-c]pyridins haben sich als vielversprechende antithrombotische und Thrombozytenaggregationshemmende Medikamente erwiesen. Sie wirken, indem sie die Thrombozytenaggregation hemmen, ein entscheidender Schritt bei der Bildung von Blutgerinnseln. Diese Anwendung ist besonders wichtig zur Vorbeugung von Schlaganfällen und Myokardinfarkten .

Neuroprotektive Mittel

Forschungen haben gezeigt, dass bestimmte Analoga dieser Verbindung neuroprotektive Eigenschaften besitzen können. Diese Eigenschaften machen sie zu Kandidaten für die Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson, indem sie neuronale Zellen vor Schäden oder dem Tod schützen .

Entzündungshemmende Medikamente

Die entzündungshemmenden Eigenschaften von Tetrahydrothieno[3,2-c]pyridin-Derivaten machen sie für die Entwicklung neuer entzündungshemmender Medikamente geeignet. Diese Medikamente können potenziell chronische Entzündungskrankheiten behandeln, ohne die Nebenwirkungen, die mit aktuellen Medikamenten verbunden sind .

Vasodilatatoren für Herz-Kreislauf-Erkrankungen

Es wurde festgestellt, dass einige Derivate als Vasodilatatoren wirken, die Blutgefäße erweitern und die Durchblutung verbessern können. Diese Anwendung ist bei der Behandlung verschiedener Herz-Kreislauf-Erkrankungen wie Bluthochdruck und Angina pectoris von Vorteil .

Antimikrobielle und Antimykotische Mittel

Das strukturelle Gerüst von Tetrahydrothieno[3,2-c]pyridin wurde auf seine antimikrobiellen und antimykotischen Aktivitäten untersucht. Diese Aktivitäten sind entscheidend für die Entwicklung neuer Behandlungen für bakterielle und Pilzinfektionen, insbesondere angesichts der zunehmenden Antibiotikaresistenz .

Wirkmechanismus

Target of Action

It is known that similar compounds such as prasugrel, a thienopyridine prodrug, irreversibly bind to p2y12 receptors .

Mode of Action

Prasugrel, a related compound, reduces the aggregation of platelets by irreversibly binding to p2y12 receptors . It interacts in an irreversible manner with the residues Cys97 and Cys175 of the human P2Y12-receptor .

Biochemical Pathways

The irreversible binding of similar compounds to p2y12 receptors suggests that it may affect platelet aggregation pathways .

Result of Action

Similar compounds like prasugrel are known to reduce platelet aggregation, which can prevent blood clots .

Zukünftige Richtungen

Thienopyridine derivatives, including “(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine”, have shown potent biological activities and are considered as lead molecules for the development of future drugs . They have been evaluated for various biological activities in different models with promising findings .

Biochemische Analyse

Biochemical Properties

(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

The effects of (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine can affect the expression of genes related to oxidative stress and apoptosis .

Molecular Mechanism

At the molecular level, (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their function. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine can influence gene expression by interacting with transcription factors or epigenetic modifiers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under controlled conditions but may degrade when exposed to light or high temperatures. Long-term exposure to (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine can lead to sustained changes in cellular function, such as altered metabolic activity or prolonged activation of signaling pathways .

Dosage Effects in Animal Models

The effects of (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cognitive function or reduced inflammation. At high doses, it can cause toxic or adverse effects, including hepatotoxicity or neurotoxicity. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .

Metabolic Pathways

(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes or cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and overall biological activity .

Transport and Distribution

Within cells and tissues, (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by factors such as its lipophilicity and affinity for certain cellular compartments .

Subcellular Localization

The subcellular localization of (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, affecting gene expression and chromatin structure .

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c9-5-7-6-2-4-11-8(6)1-3-10-7/h2,4,7,10H,1,3,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXJRTHHSITXHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1SC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Methylamino)methyl]cyclobutan-1-amine](/img/structure/B1470788.png)